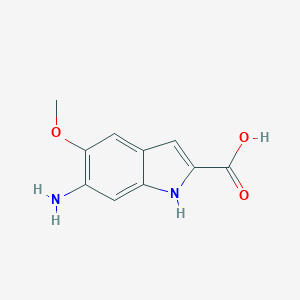

6-Amino-5-methoxy-1h-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-5-methoxy-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Métodos De Preparación

The synthesis of 6-Amino-5-methoxy-1h-indole-2-carboxylic acid typically involves several steps:

Starting Material: The process begins with 6-chloroindole-2-carboxylic acid ethyl ester.

Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the amino group at the 6-position.

Methoxylation: Using methanol and a base catalyst, a substitution reaction introduces the methoxy group at the 5-position.

Análisis De Reacciones Químicas

6-Amino-5-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 HIV Integrase Inhibition

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives, including 6-amino-5-methoxy-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. A study demonstrated that these compounds can effectively inhibit the strand transfer activity of integrase, a crucial step in the HIV replication cycle. The binding conformation analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, enhancing their inhibitory potency. For instance, compound 20a exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .

1.2 Antifungal Activity

The compound has also been investigated for its antifungal properties. A study reported the production and characterization of 6-methoxy-1H-indole-2-carboxylic acid (MICA) from Bacillus toyonensis, which demonstrated significant antifungal activity under various conditions. The optimal production conditions were identified using response surface methodology (RSM), leading to a 3.49-fold increase in yield. This underscores the compound's potential as an antifungal agent .

Agrochemical Applications

2.1 Organic Intermediates

This compound serves as an important organic intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides due to their biological activity against various pests and pathogens . The compound's structural features allow for modifications that enhance efficacy while minimizing environmental impact.

Biological Research Applications

3.1 Molecular Probes

The unique structural properties of this compound make it suitable for use as a molecular probe in biological research. Its ability to interact with metal ions and biological macromolecules allows researchers to study complex biochemical pathways and cellular processes .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 6-Amino-5-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, influencing biological pathways and exerting its effects .

Comparación Con Compuestos Similares

6-Amino-5-methoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives:

6-Amino-4-substitutedalkyl-1h-indole-2-carboxylate: Known for its antiviral properties.

5-Fluoro-3-phenyl-1h-indole-2-carbonyl derivatives: These compounds exhibit significant antiviral activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Amino-5-methoxy-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 180.17 g/mol

The presence of both amino and methoxy functional groups on the indole ring enhances its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acids, including this compound, exhibit inhibitory effects on HIV-1 integrase. For instance, structural optimizations of these compounds resulted in enhanced integrase inhibition with IC₅₀ values as low as 0.13 μM, indicating potent antiviral properties .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory pathways. In vitro studies suggest that it can modulate cytokine release and inhibit the activity of inflammatory enzymes.

Anticancer Properties

Indole derivatives are known for their anticancer activities. Research indicates that this compound can induce apoptosis in cancer cells by interfering with anti-apoptotic protein expressions .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It binds to enzymes involved in oxidative stress and inflammation, thereby modulating their activities.

- Receptor Binding : The indole ring allows for high-affinity binding to various receptors, influencing signaling pathways critical for cellular function .

Study on HIV Integrase Inhibition

A study focused on the inhibition of HIV integrase demonstrated that modifications at the C2 and C3 positions of the indole core significantly enhanced inhibitory activity against the enzyme. The compound exhibited an IC₅₀ value of 3.11 μM after structural optimization, showcasing its potential as a scaffold for developing new antiviral agents .

Anti-inflammatory Research

In another investigation, this compound was tested for its effects on inflammatory markers in cell cultures. Results indicated a significant reduction in cytokine levels, suggesting its efficacy as an anti-inflammatory agent .

Data Tables

Propiedades

IUPAC Name |

6-amino-5-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZZXSAUSRHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.